molecular formula C16H28O4 B12669977 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione CAS No. 79064-89-4

2-Methyl-1,4-dioxacycloheptadecane-5,17-dione

Cat. No.: B12669977
CAS No.: 79064-89-4
M. Wt: 284.39 g/mol
InChI Key: USHSNNWMZKDOIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione typically involves the cyclization of long-chain dicarboxylic acids with ethylene glycol. The reaction is usually carried out under acidic conditions to facilitate the formation of the macrocyclic lactone .

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through the esterification of dicarboxylic acids followed by cyclization. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-1,4-dioxacycloheptadecane-5,17-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione primarily involves its interaction with olfactory receptors, which are responsible for detecting musk-like odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione stands out due to its specific molecular structure, which imparts a unique balance of volatility and stability, making it highly desirable in the fragrance industry .

Properties

CAS No.

79064-89-4

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

2-methyl-1,4-dioxacycloheptadecane-5,17-dione

InChI

InChI=1S/C16H28O4/c1-14-13-19-15(17)11-9-7-5-3-2-4-6-8-10-12-16(18)20-14/h14H,2-13H2,1H3

InChI Key

USHSNNWMZKDOIC-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)CCCCCCCCCCCC(=O)O1

Origin of Product

United States

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